7-Methyl-1H-indazol-1-amine
Description
7-Methyl-1H-indazol-1-amine is an indazole derivative featuring a methyl group at the 7-position and an amine substituent at the 1-position of the heterocyclic ring. Indazoles are aromatic heterocycles with a fused benzene and pyrazole ring, widely studied for their pharmacological and material science applications. This article compares this compound with its structural analogs, focusing on substituent effects, synthesis strategies, and safety profiles.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
7-methylindazol-1-amine |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-7-5-10-11(9)8(6)7/h2-5H,9H2,1H3 |
InChI Key |
VRVLMUWABRARAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation using 2-(methylamino)benzonitrile and an organometallic reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Methyl-1H-indazol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.
Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural analogs of 7-Methyl-1H-indazol-1-amine, emphasizing substituent positions, molecular properties, and synthesis methods:
Key Observations :
- Halogenation : Halogenated derivatives (e.g., 3-Iodo- and 7-Bromo-substituted compounds) are pivotal intermediates for cross-coupling reactions, enabling further functionalization .
- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoroethyl (CF₃CH₂) substituents enhance electrophilicity, impacting reactivity in nucleophilic substitution or reduction reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
